

Pharmacological Profile of (3R,4S)-Tofacitinib: An In-depth Technical Guide

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Compound of Interest

Compound Name: (3R,4S)-Tofacitinib

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Introduction

Tofacitinib, a pivotal small molecule inhibitor of the Janus kinase (JAK) family, is a well-established therapeutic agent for various autoimmune diseases. The molecule possesses two chiral centers, leading to four possible stereoisomers. The pharmacologically active and approved form of the drug is the (3R,4R)-enantiomer. This technical guide focuses on the pharmacological profile of the **(3R,4S)-Tofacitinib** stereoisomer. While public domain data for this specific isomer is limited, this document compiles the available information and provides a comparative analysis with the extensively characterized, active (3R,4R)-Tofacitinib to offer a comprehensive understanding of its pharmacological properties.

It is crucial to note that while some commercial suppliers list **(3R,4S)-Tofacitinib** as a potent JAK3 inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 1 nM, this value is identical to that of the highly active (3R,4R)-enantiomer.[1][2][3] Scientific literature suggests that the stereochemical configuration at the 3 and 4 positions of the piperidine ring is critical for potent functional activity. A study that synthesized all four stereoisomers of tofacitinib found that only the (3R,4R)-isomer was capable of blocking STAT5 phosphorylation, a downstream event of JAK3 signaling.[4][5] The same study indicated that the (3R,4S) and (3S,4R) isomers retained some binding affinity for JAK3 and JAK2, as well as for other selected kinases, albeit with significantly reduced functional inhibition.[5]

This guide will therefore present the known, albeit limited, information on **(3R,4S)-Tofacitinib** and leverage the comprehensive data of (3R,4R)-Tofacitinib for a detailed comparative analysis of its expected pharmacological profile.

Pharmacological Profile of Tofacitinib

Stereoisomers

(3R,4S)-Tofacitinib: A Less Active Stereoisomer

As established, **(3R,4S)-Tofacitinib** is considered a significantly less active stereoisomer of Tofacitinib. While it may retain some binding affinity to JAKs, its ability to translate this binding into functional inhibition of the JAK-STAT signaling pathway is markedly diminished compared to the (3R,4R)-enantiomer. The discrepancy in the reported high potency from vendor data and the lack of functional activity in scientific studies highlights the importance of relying on peer-reviewed literature for accurate pharmacological characterization.

(3R,4R)-Tofacitinib: The Active Pharmaceutical Ingredient

The active pharmaceutical ingredient, (3R,4R)-Tofacitinib, is a potent inhibitor of the Janus kinase family, with a primary mechanism of action centered on the inhibition of JAK1 and JAK3. [6] This inhibition disrupts the signaling of a wide array of cytokines crucial to the inflammatory and immune responses, including several interleukins (IL-2, IL-4, IL-6, IL-7, IL-9, IL-15, and IL-21) and interferons (IFNs).[7]

Quantitative Data: Kinase Inhibition Profile of (3R,4R)-Tofacitinib

The following tables summarize the inhibitory activity of the active (3R,4R)-Tofacitinib against the JAK family kinases and a broader panel of kinases. This data serves as a comparative reference for the expected, though not fully characterized, profile of **(3R,4S)-Tofacitinib**.

Table 1: (3R,4R)-Tofacitinib Inhibitory Potency against JAK Family Kinases

Kinase	IC50 (nM) - Enzymatic Assay	Cellular Assay Potency
JAK1	1 - 112	High
JAK2	20 - 134	Moderate
JAK3	1 - 2	High
TYK2	34 - 416	Low

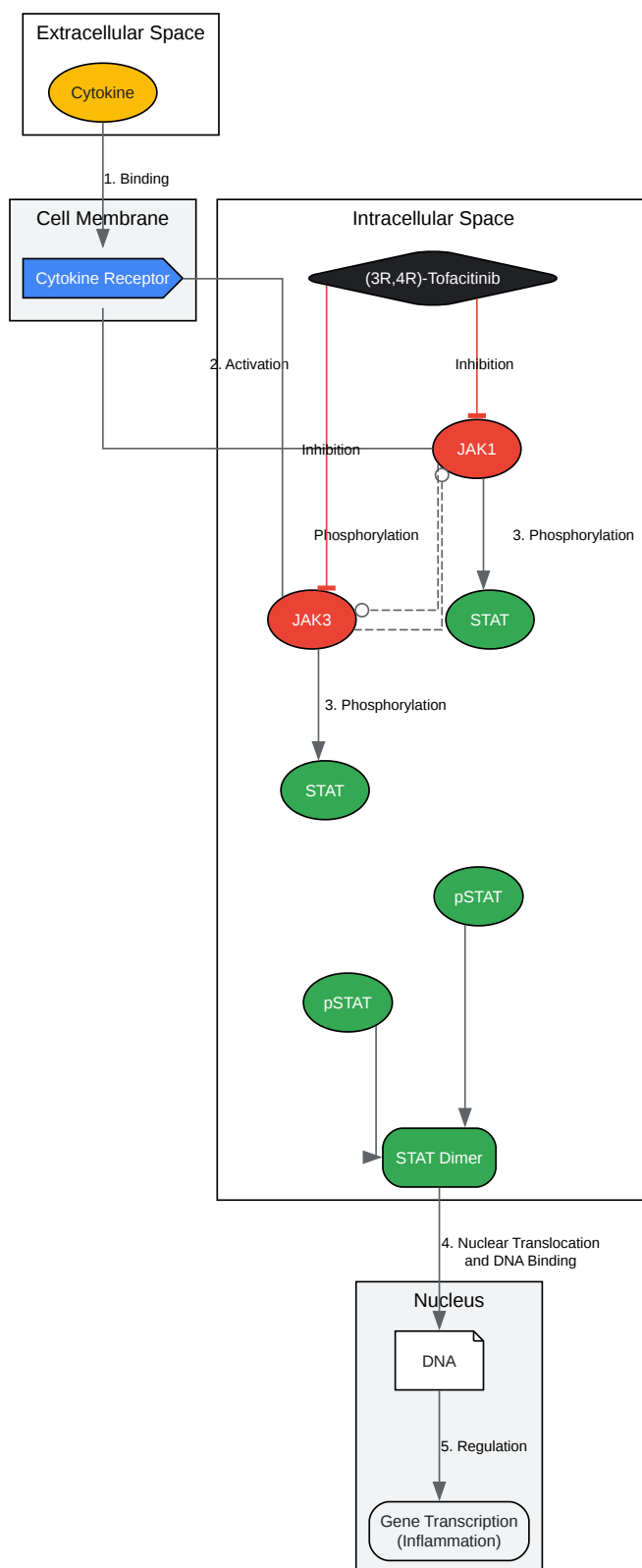
Data compiled from multiple in vitro studies. Actual values can vary based on assay conditions.
[\[6\]](#)[\[7\]](#)

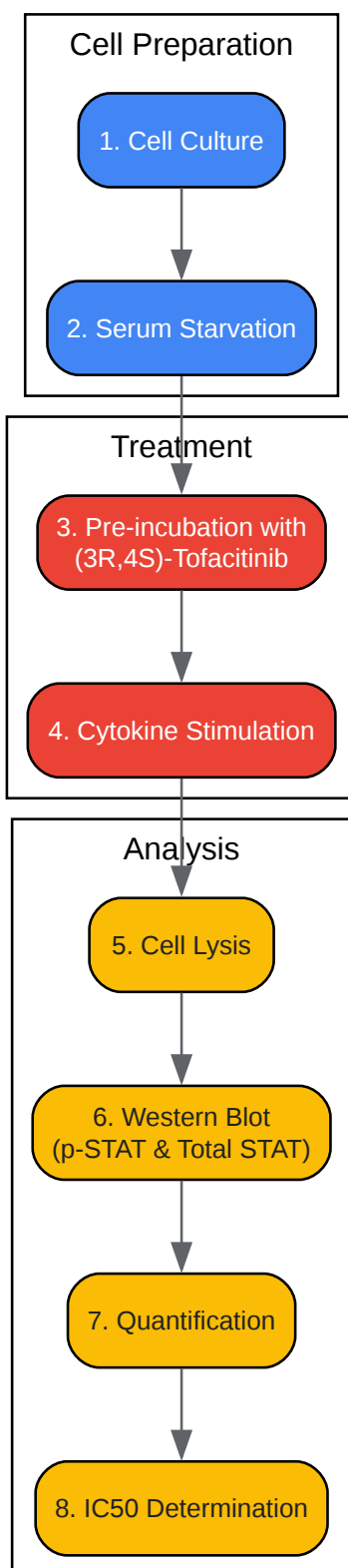
Table 2: Selectivity of (3R,4R)-Tofacitinib against a Panel of Other Kinases

Due to the high degree of homology in the ATP-binding site across the human kinome, the selectivity of kinase inhibitors is a critical aspect of their pharmacological profile. (3R,4R)-Tofacitinib has been profiled against a wide range of kinases and has demonstrated a high degree of selectivity for the JAK family. While the (3R,4S) isomer may exhibit a different selectivity profile, it is expected to be a significantly weaker inhibitor overall.

Signaling Pathway

The primary signaling cascade inhibited by Tofacitinib is the JAK-STAT pathway. The following diagram illustrates the mechanism of action.





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